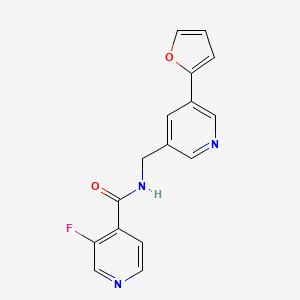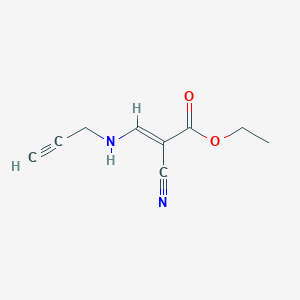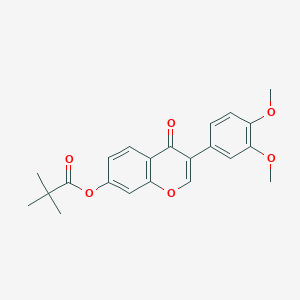
3-Chloro-2,5-difluoroaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,5-difluoroaniline;hydrochloride is a chemical compound with the CAS Number: 2253629-78-4 . It is a white to yellowish low melting solid . It has been used in pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 200.01 . The InChI code is 1S/C6H4ClF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
3,4-Difluoroaniline derivatives, including structures related to 3-Chloro-2,5-difluoroaniline hydrochloride, have been synthesized and investigated for their local anesthetic properties. These compounds are derived from difluoroaniline interactions with chloroacetyl chloride, leading to chloroacetic acid difluoroanilides, showcasing the potential for creating new anesthetic agents (Gataullin et al., 1999).
Environmental and Health Risks
Studies have examined the toxic and nephrotoxic effects of haloanilines, which are structurally similar to 3-Chloro-2,5-difluoroaniline hydrochloride. These compounds are utilized in the production of pesticides, dyes, and drugs. The in vitro nephrotoxic effects were evaluated using renal cortical slices, highlighting the potential health risks associated with exposure to these compounds (Hong et al., 2000).
Chemical Synthesis and Material Science
The palladium-catalyzed trifluoromethylation of aryl chlorides, including compounds related to 3-Chloro-2,5-difluoroaniline hydrochloride, has been developed. This method allows for the efficient addition of trifluoromethyl groups to a broad range of aryl substrates, which is crucial for the synthesis of pharmaceuticals and agrochemicals. The process demonstrates the importance of 3-Chloro-2,5-difluoroaniline hydrochloride in the development of new organic materials and compounds (Cho et al., 2010).
Spectroscopic and Quantum Chemical Studies
The spectroscopic and structural investigations of difluoroaniline molecules, akin to 3-Chloro-2,5-difluoroaniline hydrochloride, have been conducted. These studies utilize FT-IR, FT-Raman, NMR, and UV-Vis techniques alongside DFT calculations to understand the molecular properties better. Such research underlines the compound's role in advancing the understanding of aniline derivatives' physical and chemical characteristics (Kose et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propriétés
IUPAC Name |
3-chloro-2,5-difluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRHKHKOCYJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2567535.png)


![1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2567541.png)
![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2567547.png)



amine hydrochloride](/img/structure/B2567555.png)